molecular formula C8H14ClNO B2960800 Azocane-1-carbonyl chloride CAS No. 1508537-55-0

Azocane-1-carbonyl chloride

Cat. No.: B2960800
CAS No.: 1508537-55-0
M. Wt: 175.66
InChI Key: VREQKLXCRIQJRB-UHFFFAOYSA-N
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Description

Azocane-1-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of an azocane ring, which is an eight-membered nitrogen-containing heterocycle, attached to a carbonyl chloride functional group

Mechanism of Action

Target of Action

It’s known that this compound is involved in the formation of substituted azocanes . Azocanes are eight-membered N-heterocyclic ring systems that are prevalent in a range of biologically significant targets .

Mode of Action

Azocane-1-carbonyl chloride interacts with its targets through a Rhodium-catalyzed cycloaddition fragmentation process . Specifically, exposure of diverse N-cyclopropylacrylamides to phosphine-ligated cationic Rh(I) catalyst systems under a CO atmosphere enables the directed generation of rhodacyclopentanone intermediates . Subsequent insertion of the alkene component is followed by fragmentation to give the heterocyclic target .

Biochemical Pathways

The compound’s involvement in the formation of substituted azocanes suggests it may influence pathways related to these structures .

Pharmacokinetics

Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and potential interactions with other substances .

Result of Action

The result of this compound’s action is the formation of substituted azocanes . These structures are prevalent in a range of biologically significant targets , suggesting that the compound’s action could have significant molecular and cellular effects.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a CO atmosphere and a Rh(I) catalyst system . These conditions enable the directed generation of rhodacyclopentanone intermediates, which are crucial for the compound’s mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azocane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azocane with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Azocane} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Azocane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form azocane-1-carboxylic acid and hydrogen chloride.

    Reduction: The compound can be reduced to azocane-1-methanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous solutions at ambient temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Azocane-1-carboxylic acid: from hydrolysis.

    Azocane-1-methanol: from reduction.

Scientific Research Applications

Azocane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Cyclooctanone: An eight-membered cyclic ketone with similar ring size but different functional group.

    Azocane-1-carboxylic acid: The hydrolysis product of azocane-1-carbonyl chloride.

    Azocane-1-methanol: The reduction product of this compound.

Uniqueness: this compound is unique due to the presence of both an azocane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, setting it apart from other similar compounds.

Properties

IUPAC Name

azocane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREQKLXCRIQJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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